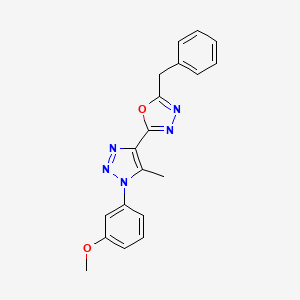
2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS Number: 1081141-78-7) belongs to the class of oxadiazole derivatives, which are recognized for their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C19H17N5O2 with a molecular weight of 347.4 g/mol. The structure features a benzyl group, a methoxyphenyl group, and a triazole moiety connected to the oxadiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5O2 |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1081141-78-7 |
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. A typical method includes refluxing a mixture of the appropriate triazole and oxadiazole precursors in ethanol with guanidine hydrochloride as a catalyst .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. The compound has shown promising results against several cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). The IC50 values were reported to be lower than those of standard chemotherapeutic agents .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MDA-MB-231 | 20 |
| DU-145 | 18 |
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound targets key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylase (HDAC), leading to reduced cell growth and increased apoptosis in cancer cells .
- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to various protein targets associated with cancer progression. This binding affinity suggests potential for further development as an anticancer drug .
Case Studies
A case study involving the use of this compound in combination with other anticancer agents revealed enhanced efficacy compared to monotherapy. For example, when combined with standard chemotherapeutics like doxorubicin, the compound exhibited synergistic effects in reducing tumor growth in animal models .
Propriétés
IUPAC Name |
2-benzyl-5-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-18(21-23-24(13)15-9-6-10-16(12-15)25-2)19-22-20-17(26-19)11-14-7-4-3-5-8-14/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQYIQKWHPYANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














